molecular formula C15H21NO4 B7846192 N-Boc-2-methylbenzyl-glycine

N-Boc-2-methylbenzyl-glycine

Cat. No.: B7846192
M. Wt: 279.33 g/mol
InChI Key: AAIWZBYMPIUHHE-UHFFFAOYSA-N
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Description

N-Boc-2-methylbenzyl-glycine is a protected glycine derivative featuring a tert-butoxycarbonyl (Boc) group and a 2-methylbenzyl substituent. Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol and a CAS number of 1181717-15-6 . This compound is widely used in pharmaceutical research as a building block for peptide-based drugs and enzyme inhibitors.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11-7-5-6-8-12(11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIWZBYMPIUHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of N-2-Methylbenzyl-Glycine

The patent CN104276964A describes a Boc-protection method for glycine derivatives using (Boc)₂O under alkaline conditions. For secondary amines, similar protocols can be adapted by increasing reaction times or employing catalysts like 4-dimethylaminopyridine (DMAP). For example:

  • Dissolve N-2-methylbenzyl-glycine in a mixture of dioxane and aqueous sodium bicarbonate.

  • Add (Boc)₂O in batches at 0–5°C to minimize side reactions.

  • Stir for 12–24 hours at room temperature to ensure complete protection.

Yields for secondary amine Boc protection typically range from 70–85%, depending on steric hindrance.

Alkylation of Glycine to Introduce the 2-Methylbenzyl Group

Introducing the 2-methylbenzyl moiety to glycine precedes Boc protection. Alkylation methods vary based on the nucleophilicity of the amino group and the electrophilic reagent.

Reductive Amination

A two-step process involving:

  • Formation of the Schiff base : React glycine with 2-methylbenzaldehyde in methanol under reflux.

  • Reduction : Use sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the secondary amine.

This method avoids harsh alkylation conditions but requires careful pH control (pH 6–7) to prevent over-reduction.

Direct Alkylation with 2-Methylbenzyl Bromide

Adapting protocols from ACS BioConjugate Chemistry, glycine can be alkylated using a strong base:

  • Suspend glycine in anhydrous DMF with sodium hydride (NaH).

  • Add 2-methylbenzyl bromide dropwise at 0°C.

  • Stir for 8–12 hours at room temperature.

Key Data :

ParameterValueSource
BaseNaH (3.0 equiv)
SolventDMF
Yield65–78%

Alternative Synthetic Routes via Catalytic C–H Functionalization

Recent advances in C–H activation offer novel pathways for constructing N-Boc-2-methylbenzyl-glycine.

Rhodium-Catalyzed Nitrene Insertion

As reported in the European Journal of Organic Chemistry, linear carboxylic acids can be converted to N-Boc-protected α-amino acids via a nitrene insertion reaction:

  • Sulfonamide Formation : React 2-methylbenzylacetic acid with nosyl azide.

  • Rh-Catalyzed Insertion : Use Rh₂(esp)₂ (1 mol%) to catalyze nitrene insertion into the α-C–H bond.

  • Boc Protection : Treat the resulting amino acid with (Boc)₂O.

Advantages :

  • High enantioselectivity (up to 98% ee).

  • Compatible with branched substrates.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each approach:

MethodYield RangeScalabilityKey ChallengesSource
Direct Alkylation65–78%HighRequires anhydrous conditions
Reductive Amination60–70%ModeratepH sensitivity
Nitrene Insertion75–85%LowCatalyst cost

Purification and Characterization

Post-synthetic purification is critical due to the compound’s pharmaceutical relevance:

  • Extraction : Use ethyl acetate/water partitions to remove unreacted starting materials.

  • Crystallization : Add n-hexane to the concentrated organic layer to precipitate the product.

  • HPLC Analysis : Reverse-phase C18 columns with acetonitrile/water gradients verify purity (>95%) .

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is typically removed under acidic or thermal conditions:

  • Acidolysis : Trifluoroacetic acid (TFA) or HCl in dioxane cleaves the Boc group, yielding the free amine (2-methylbenzyl-glycine) .

  • Thermal Deprotection : Continuous flow systems at 300°C selectively remove the Boc group without acid catalysts .

Example Conditions :

SubstrateConditionsYield (%)Source
N-Boc-alanineTFA (95% in CH₂Cl₂)>90
N-Boc-glycine derivativesThermal (300°C, flow)≥90

Functional Group Transformations

  • Esterification/Saponification : Methyl or benzyl esters of N-Boc-glycine derivatives are hydrolyzed to carboxylic acids using trimethyltin hydroxide or LiOH .

  • Amidation : Reaction with Grignard reagents (e.g., RMgX) via in situ isocyanate intermediates generates amides (e.g., RCONHR') .

Reaction Scope :

Reaction TypeSubstrateProductYield (%)Source
AmidationN-Boc-glycine derivativesAryl/Aliphatic amides85–90
Ester hydrolysisMethyl ester of N-Boc-glycineCarboxylic acid>80

Stability and Compatibility

  • Thermal Stability : Boc groups remain intact under standard peptide synthesis conditions (<50°C) but degrade at 300°C in flow systems .

  • Chemical Compatibility : Resistant to common reagents in SPPS (e.g., piperidine for Fmoc removal) but labile to TFA .

Challenges and Limitations

  • Steric Hindrance : Bulky 2-methylbenzyl groups may reduce coupling efficiency in peptide synthesis .

  • Hydantoin Formation : Observed in Boc-protected amino acids during carboxyl activation, necessitating fluorides as activators .

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic Development
N-Boc-2-methylbenzyl-glycine has been investigated for its potential as an analgesic agent. Research indicates that certain N-acyl amino acids, including derivatives like this compound, can selectively inhibit glycine transporters (GlyT1 and GlyT2). This inhibition leads to increased glycine levels at inhibitory synapses, which can alleviate pain without the severe side effects associated with traditional analgesics. In rodent models of neuropathic pain, compounds derived from this class have shown significant efficacy in reducing mechanical allodynia and thermal hyperalgesia .

Antibacterial Activity
Studies have highlighted the antibacterial properties of glycine derivatives, including this compound. Research has demonstrated that these compounds exhibit notable activity against various bacterial strains, suggesting their potential use in developing new antibiotics .

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
this compound serves as a valuable building block in solid-phase peptide synthesis. Its Boc protection allows for selective deprotection during peptide assembly, facilitating the incorporation of this amino acid into larger peptide chains. The use of N-Boc protection enhances the stability of intermediates during synthesis, making it easier to manipulate complex sequences .

Novel Synthetic Protocols
Recent advancements in synthetic methodologies have enabled the incorporation of bulky thioester groups alongside N-Boc-protected amino acids like 2-methylbenzyl-glycine. These methods enhance the efficiency of native chemical ligation (NCL), allowing for the synthesis of larger and more complex peptides without the need for thiol additives .

Organic Synthesis

Versatile Building Block
In organic synthesis, this compound is utilized as a versatile building block for creating various compounds. Its structure allows for modifications that can lead to diverse chemical entities, including pharmaceuticals and agrochemicals. The compound's reactivity can be tailored through different protective group strategies, enhancing its utility in synthetic pathways .

Case Studies

Study Application Findings
Study on Analgesics Pain ManagementDemonstrated efficacy in reducing neuropathic pain in rodent models through selective GlyT inhibition.
Antibacterial Activity Antibiotic DevelopmentShowed significant antibacterial activity against Gram-negative bacteria, indicating potential for new antibiotic formulations.
Peptide Synthesis Techniques SPPS OptimizationHighlighted the effectiveness of using bulky thioesters with N-Boc-protected amino acids to improve ligation efficiency in peptide synthesis.

Mechanism of Action

The mechanism of action of N-Boc-2-methylbenzyl-glycine primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The Boc group can be removed under mild acidic conditions, releasing the free amino group for further reactions .

Comparison with Similar Compounds

Steric Effects

  • The 2-methylbenzyl group in this compound provides significant steric hindrance compared to simpler derivatives like N-Boc-glycine . This bulkiness can slow reaction rates in peptide coupling but enhances regioselectivity in multi-step syntheses.
  • In contrast, N-Boc-N-cyclopentylglycine (C₁₅H₂₈N₂O₆) introduces a flexible aliphatic cyclic group, balancing steric effects with conformational flexibility for peptide folding .

Solubility and Polarity

  • N-Boc-glycine (C₇H₁₃NO₄) exhibits higher solubility in polar solvents (e.g., DMF, DMSO) due to its compact structure, whereas the aromatic 2-methylbenzyl group in this compound reduces polarity, favoring solubility in organic solvents like dichloromethane .
  • N-Boc-N-(2-methoxyethyl)-glycine (C₁₀H₁₉NO₅) leverages its methoxyethyl substituent to improve aqueous solubility, making it suitable for bioconjugation in hydrophilic environments .

Deprotection Kinetics

  • The Boc group in all derivatives is cleaved under acidic conditions (e.g., trifluoroacetic acid). However, electron-donating substituents like the 2-methylbenzyl group may slightly stabilize the carbamate, requiring prolonged acid exposure compared to unsubstituted N-Boc-glycine .

Biological Activity

N-Boc-2-methylbenzyl-glycine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound is synthesized through standard peptide coupling techniques, often involving the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc group serves as a protective moiety that facilitates the synthesis of complex structures while maintaining stability during reactions. The synthesis typically employs reagents such as HATU for coupling and can be performed in both solution and solid-phase environments .

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly focusing on its antibacterial and antimalarial properties.

Antibacterial Activity

Research indicates that glycine derivatives, including this compound, exhibit significant antibacterial properties. In a comparative study, glycine derivatives demonstrated higher antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Biological Activity Against Bacterial Strains

CompoundBacterial StrainIC50 (μM)
This compoundE. coli196 ± 44
N-Boc-ValinePfIspE61 ± 7
L-TyrosineE. coli200 ± 35

Antimalarial Activity

This compound has also shown promising antimalarial activity. It is particularly effective against Plasmodium falciparum, with studies reporting an IC50 value of approximately 5.1 μM. This positions it among the first inhibitors of PfIspE to demonstrate both enzymatic inhibition and antimalarial properties .

The biological mechanisms underlying the activity of this compound involve:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial and parasitic metabolism.
  • Membrane Disruption : It may disrupt bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Competitive Binding : For antimalarial effects, it competes with natural substrates at active sites on enzymes critical for parasite survival.

Case Study 1: Antibacterial Efficacy

In a controlled study published in 2021, researchers evaluated the antibacterial efficacy of various glycine derivatives, including this compound. The study highlighted its effectiveness against multidrug-resistant strains of E. coli, suggesting potential for development as a therapeutic agent .

Case Study 2: Antimalarial Properties

A separate investigation focused on the antimalarial properties of this compound revealed its capability to inhibit PfIspE effectively. The study utilized both in vitro assays and in vivo models, demonstrating significant reductions in parasitemia levels when treated with this compound .

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